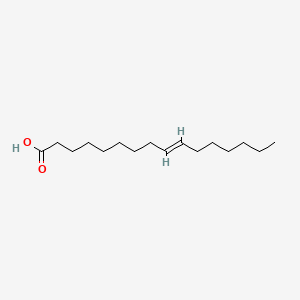

9-Hexadecenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

2091-29-4 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

hexadec-9-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18) |

InChI Key |

SECPZKHBENQXJG-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O |

melting_point |

-0.1 °C |

Other CAS No. |

10030-73-6 373-49-9 2091-29-4 |

physical_description |

Liquid, Other Solid; Liquid |

Synonyms |

C16:1 trans-9 C16:1n7 palmitelaidic acid palmitoleate palmitoleic acid palmitoleic acid, (E)-isomer palmitoleic acid, (Z)-isomer palmitoleic acid, potassium salt, (Z)-isomer palmitoleic acid, sodium salt, (Z)-isome |

Origin of Product |

United States |

Metabolic Fate and Biotransformation in Biological Systems

Incorporation into Complex Lipids

Once absorbed, palmitelaidic acid is activated to its acyl-CoA derivative, palmitelaidoyl-CoA, making it available for esterification into more complex lipid molecules. Research indicates that dietary trans fatty acids are acylated into ester lipids in a manner similar to saturated fatty acids. nih.govresearchgate.net

Palmitelaidic acid is incorporated into triacylglycerols (TAGs), the primary form of energy storage in adipose tissue. The extent of this incorporation can influence lipid metabolism. While many trans fatty acids are associated with adverse lipid profiles, some studies have observed unique associations for palmitelaidic acid. For instance, higher serum levels of palmitelaidic acid have been associated with lower levels of circulating triglycerides. caymanchem.com This suggests that its esterification and subsequent storage or turnover in TAGs may differ from other fatty acids. In contrast, studies comparing the saturated fatty acid palmitic acid with the cis-monounsaturated oleic acid have shown that oleic acid is more readily incorporated into TAGs, a mechanism thought to protect cells from the lipotoxicity associated with excess saturated fats. pnas.orgnih.govfrontiersin.org

Palmitelaidic acid is also integrated into the phospholipid bilayers of cell membranes, which can influence membrane fluidity and the function of membrane-bound proteins. nih.gov The incorporation of trans fatty acids into phospholipids (B1166683) has been observed in various tissues, including the liver. researchgate.net Large-scale observational studies have quantified the presence of palmitelaidic acid in plasma phospholipids, reflecting its dietary intake and metabolic integration. mdpi.com The presence of trans fatty acids in membrane phospholipids can alter cellular signaling and inflammatory processes. nih.govmdpi.com

Below is a table showing the median percentage of various fatty acids, including palmitelaidic acid, found in plasma phospholipids from a large human study cohort.

| Fatty Acid | Median % of Total Plasma Phospholipid Fatty Acids | Interquartile Range (%) |

| Palmitic acid (16:0) | 25.6 | 24.4 - 26.8 |

| Stearic acid (18:0) | 14.1 | 13.2 - 14.9 |

| Palmitelaidic acid (16:1t) | 0.14 | 0.10 - 0.20 |

| Oleic acid (18:1n-9) | 9.92 | 8.87 - 11.1 |

| Linoleic acid (18:2n-6) | 22.2 | 20.1 - 24.2 |

| Data derived from the European Prospective Investigation into Cancer and Nutrition (EPIC) study. mdpi.com |

Pathways of Fatty Acid Catabolism and Intermediary Metabolism

The breakdown of fatty acids for energy production is a critical metabolic process. Palmitelaidic acid, like other fatty acids, can be catabolized through oxidative pathways.

Differential Metabolic Processing of Trans vs. Cis Isomers

The geometric configuration of the double bond—trans in palmitelaidic acid and cis in its isomer, palmitoleic acid—profoundly affects their metabolic processing and biological effects. The linear shape of trans fatty acids, like palmitelaidic acid, makes them structurally similar to saturated fatty acids, which is reflected in their metabolism.

A dietary intervention study in hypercholesterolemic men directly compared the effects of enriching diets with palmitoleic acid, palmitic acid (a saturated fat), and oleic acid (a cis-monounsaturated fat). The results showed that palmitoleic acid acted more like the saturated palmitic acid than the cis-monounsaturated oleic acid in its effect on LDL cholesterol levels. researchgate.net This suggests that despite being monounsaturated, the trans configuration of palmitoleic acid leads to a metabolic outcome similar to that of a saturated fat with respect to lipoprotein metabolism. researchgate.net

The table below summarizes the differential effects on plasma lipids from the comparative study.

| Dietary Supplement | Change in Total Cholesterol (mmol/L) | Change in LDL Cholesterol (mmol/L) | Change in HDL Cholesterol (mmol/L) |

| Palmitoleic Acid | +0.33 | +0.34 | -0.07 |

| Palmitic Acid | +0.31 | +0.30 | ±0.00 |

| Oleic Acid | -0.05 | -0.04 | -0.03 |

| Data represents changes from baseline in hypercholesterolemic men after 3-week dietary periods. researchgate.net |

Mechanistically, the differential processing is also evident at the enzymatic level. Beta-oxidation of trans fatty acids is less efficient than that of their cis counterparts due to the requirement for auxiliary enzymes to handle the trans double bond. bu.eduashpublications.org This can lead to differences in energy yield and the accumulation of metabolic intermediates.

Advanced Analytical Methodologies for Palmitelaidic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring palmitelaidic acid. The choice between gas and liquid chromatography depends on the sample matrix, required sensitivity, and the specific research question.

Gas chromatography is a predominant technique for fatty acid analysis, but it necessitates the conversion of non-volatile fatty acids into volatile derivatives, most commonly fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com This derivatization step is crucial to reduce the polarity of the carboxylic acid group, which would otherwise lead to poor peak shape and adsorption issues within the GC system. sigmaaldrich.comrestek.com The separation of FAMEs, including the critical distinction between cis and trans isomers like palmitelaidic acid and palmitoleic acid, is typically achieved using long, highly polar capillary columns. oup.comnih.gov Columns of 100 meters are often used to achieve the necessary resolution. oup.comnih.gov

Flame Ionization Detection (FID): GC-FID is a robust, widely used, and generally accepted method for the routine quantification of fatty acids. nih.govwho.int It offers excellent linearity and sensitivity for the carbon-containing FAMEs. kemdikbud.go.id While highly quantitative, FID is a non-specific detector, and peak identification relies solely on retention times compared against known standards. nih.gov

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation patterns. mdpi.com This is particularly useful for confirming the identity of peaks in complex chromatograms. who.int For quantification, isotope dilution-GC-MS offers high precision and accuracy by using a stable isotope-labeled internal standard, such as palmitelaidic acid-d13. nih.govcaymanchem.com An isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry (ID-GC-NCI-MS) method has been successfully developed to quantify four major trans-fatty acids, including palmitelaidic acid, in human plasma, serum, and red blood cells. nih.gov

Vacuum Ultraviolet (VUV) Spectroscopy: GC-VUV is an emerging detection technique that offers significant advantages for fatty acid analysis. The VUV detector measures the absorption of gas-phase molecules in the 115-240 nm wavelength range, where virtually all chemical species absorb and have unique spectral "fingerprints". nih.govwikipedia.org This technique is highly effective at differentiating isomers, including cis/trans isomers of fatty acid methyl esters, even when they co-elute chromatographically. nih.govwikipedia.org The distinct absorption profiles of saturated, monounsaturated, and polyunsaturated FAMEs allow for clear classification. nih.gov This capability makes GC-VUV a powerful tool for fatty acid screening and speciation, complementing traditional GC-MS. chromatographyonline.comresearchgate.net

Table 1: Comparison of GC Detector Systems for Palmitelaidic Acid Analysis

| Detector System | Principle | Advantages | Limitations |

|---|---|---|---|

| GC-FID | Measures the current produced by the ionization of analytes in a hydrogen-air flame. | Robust, high linearity, excellent for routine quantification. who.intkemdikbud.go.id | Non-specific; identification based on retention time alone. nih.gov |

| GC-MS | Separates ions based on their mass-to-charge ratio after ionization. | Provides definitive structural information and identification; high sensitivity and specificity. mdpi.com | Electron impact ionization can sometimes lead to ambiguous structural data for fatty acids. wikipedia.org |

| GC-VUV | Measures absorbance in the vacuum ultraviolet spectrum (115-240 nm). | Excellent for distinguishing isomers (cis/trans); can deconvolve co-eluting signals. nih.govwikipedia.orgchromatographyonline.com | Newer technology with less extensive libraries compared to MS. |

Liquid chromatography offers an alternative to GC, with the primary advantage of potentially analyzing fatty acids in their free form without derivatization. hplc.eu

High-Performance Liquid Chromatography (HPLC): HPLC is particularly valuable for preparative and analytical separation of geometric isomers. hplc.eu Silver-ion HPLC (Ag+-HPLC), where the stationary phase is impregnated with silver ions, is a powerful technique for separating unsaturated fatty acids based on the number, position, and geometry (cis/trans) of their double bonds. aocs.orgresearchgate.net This method can be used to isolate trans-fatty acid fractions for further analysis. aocs.org Reversed-phase HPLC (RP-HPLC) is also employed, often after fluorescent derivatization, to separate fatty acids based on their hydrophobicity. obrnutafaza.hr

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This technique combines the high-resolution separation of UHPLC with the sensitive and specific detection of mass spectrometry. unitn.it UHPLC-MS is a cornerstone of modern lipidomics, enabling high-throughput, sensitive, and quantitative profiling of numerous fatty acids, including palmitelaidic acid, from minimal amounts of biological samples. tandfonline.comshimadzu.com The method can quantify individual free fatty acids in complex matrices like plasma and liver tissue, providing detailed insights into lipid metabolism. tandfonline.com Electrospray ionization (ESI) is the most common ionization source, typically operated in negative ion mode to detect the deprotonated fatty acid molecules [M-H]⁻. unitn.it

Table 2: Exemplary LC Method Parameters for Fatty Acid Analysis

| Parameter | HPLC Method Example obrnutafaza.hr | UHPLC-MS Method Example nih.gov |

|---|---|---|

| Column | TSKgel ODS-120A | Luna C8 Reversed-Phase |

| Mobile Phase | A: Acetonitrile/Water (95/5) B: Acetonitrile | A: Water/Methanol (B129727) (97/3) with 10 mM tributylamine (B1682462) & 15 mM acetic acid B: 100% Methanol | | Detection | Fluorescence (Ex: 365nm, Em: 412nm) after derivatization | Negative Ion Mode Electrospray Ionization Orbitrap Mass Spectrometry | | Analyte Form | Fluorescent derivative | Free (underivatized) fatty acid |

Mass Spectrometry-Based Lipidomic Profiling

Mass spectrometry is indispensable for the detailed study of palmitelaidic acid within the broader lipidome. It provides not only quantification but also crucial structural information.

The identification of palmitelaidic acid via MS is based on its accurate mass and characteristic fragmentation pattern. In negative ion mode ESI-MS, it appears as a deprotonated molecule [M-H]⁻. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can determine the elemental composition with high confidence.

Structural elucidation, including the determination of double bond position, is more complex. While standard electron ionization in GC-MS can cause double bond migration, specific chemical derivatization techniques can be employed prior to analysis. For instance, creating dimethyloxazoline (DMOX) derivatives of fatty acids produces unique fragmentation patterns in GC-MS that allow for the unambiguous localization of the double bond along the acyl chain. aocs.org

Accurate quantification of palmitelaidic acid in biological samples like blood, saliva, feces, or tissues is critical for understanding its metabolic relevance. nih.govhmdb.ca MS-based methods achieve this with high sensitivity and specificity, often using stable isotope dilution. nih.gov In this approach, a known quantity of an isotope-labeled version of the analyte (e.g., palmitelaidic acid-d13) is added to the sample at the beginning of the preparation process. caymanchem.comnih.gov Since the internal standard has nearly identical chemical and physical properties to the endogenous analyte, it co-purifies and co-analyzes, correcting for any sample loss during extraction and ionization suppression in the MS source. nih.gov This results in highly accurate and precise concentration measurements, even for low-abundance species in complex matrices. nih.gov A rapid GC-FID/MS method has been developed that can quantify 50 different fatty acids in various biological matrices within eight minutes. nih.gov

Sample Preparation Strategies for Accurate Analysis

The quality of analytical data is heavily dependent on the sample preparation strategy. The primary goals are to efficiently extract lipids from the sample matrix, isolate the fatty acid fraction of interest, and, if necessary, derivatize the analytes for analysis.

Lipid Extraction: The first step is the extraction of total lipids from the biological or food sample. This is typically accomplished using solvent systems like chloroform (B151607)/methanol (Folch method), hexane/isopropanol (B130326), or methyl-tert-butyl ether (MTBE). researchgate.net For analysis of only free fatty acids, a bi-phasic solution of acidified methanol and isooctane (B107328) can be used for prepurification. nih.gov

Hydrolysis/Saponification: To analyze the total fatty acid profile (including those esterified in triglycerides, phospholipids (B1166683), etc.), a hydrolysis (saponification) step is required. This is typically done using a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide in methanol to cleave the ester bonds and release the free fatty acids. nih.gov

Derivatization: For GC analysis, the free fatty acids must be converted to a more volatile form. The most common procedure is methylation to form FAMEs. nih.govsigmaaldrich.com Several reagents are used for this purpose:

Boron trifluoride (BF3) in methanol is a widely used and effective reagent, although it must be handled with care. who.intsigmaaldrich.com

Acid-catalyzed methylation using methanolic HCl or H2SO4 is another common approach.

(Trimethylsilyl)diazomethane (TMS-DM) is an alternative that works under mild conditions. nih.gov

Direct transmethylation (or transesterification) combines the hydrolysis and methylation steps, offering a more streamlined workflow for certain sample types. nih.govwho.intnih.gov

For LC-MS analysis of free fatty acids, derivatization is often not required, simplifying the sample preparation process. researchgate.net However, for all methods, care must be taken to prevent oxidation of unsaturated fatty acids by using antioxidants like butylated hydroxytoluene (BHT) and by processing samples under an inert atmosphere (e.g., nitrogen or argon). nih.govnih.gov

Derivatization Protocols for GC Analysis (e.g., Methyl Esterification)

Gas chromatography (GC) is a cornerstone technique for fatty acid analysis. However, the inherent polarity and low volatility of free fatty acids like palmitelaidic acid necessitate a derivatization step to make them amenable to GC analysis. nih.gov This process converts the polar carboxyl group into a more volatile, non-polar derivative. nih.gov

Methyl Esterification: The most common derivatization method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). nih.govshimadzu.com This process, known as methyl esterification, significantly improves the physical properties of long-chain fatty acids for GC analysis. nih.gov

Several reagents and protocols are employed for methyl esterification:

Acid-Catalyzed Methylation: This method involves heating the lipid sample with a reagent like boron trifluoride (BF₃) in methanol or hydrochloric acid (HCl) in methanol. shimadzu.comnih.govthermofisher.com BF₃ in methanol is known for its rapid reaction times, typically around two to three minutes. thermofisher.com An 8% (w/v) solution of HCl in a methanol/water mixture (85:15, v/v) can also be used, with incubation at 45°C overnight or a more rapid reaction at 100°C for 1-1.5 hours. nih.gov

Base-Catalyzed Transesterification: For fatty acids present in glycerolipids, a base-catalyzed reaction using sodium methoxide (B1231860) (CH₃ONa) or potassium hydroxide (KOH) in methanol is often employed. shimadzu.comresearchgate.net This is followed by an esterification step using an acid catalyst like BF₃ in methanol. shimadzu.com This two-step process is generally recommended when the free fatty acid content is high (≥ 0.5%). thermofisher.com

Silylation: An alternative to methylation is silylation, which involves reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS). mdpi.comunipi.it BSTFA can silylate both free fatty acids and their metal salts (carboxylates), while HMDS selectively derivatizes only free fatty acids. unipi.it This differential reactivity can be exploited for specific analytical purposes.

The choice of derivatization protocol depends on the nature of the sample and the specific fatty acids being analyzed. For instance, the ester version of palmitelaidic acid, palmitelaidic acid methyl ester, is sometimes used directly in formulating fatty acid-containing diets and supplements due to its increased stability and ease of handling. caymanchem.com

Table 1: Comparison of Common Derivatization Reagents for GC Analysis of Fatty Acids

| Derivatization Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

| Boron Trifluoride (BF₃) in Methanol | Short reaction time (2-3 minutes) at elevated temperatures. thermofisher.com | Rapid derivatization. thermofisher.com | Reagent is toxic and must be handled with care. thermofisher.com |

| Hydrochloric Acid (HCl) in Methanol | Overnight incubation at 45°C or 1-1.5 hours at 100°C. nih.gov | Effective for a wide range of lipids. nih.gov | Can be slower than BF₃-catalyzed reactions. |

| Sodium Methoxide (CH₃ONa) in Methanol | Rapid reaction at room temperature. nih.gov | Mild reaction conditions. nih.gov | Primarily for transesterification of esterified fatty acids. |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Heating at around 100°C. mdpi.com | Derivatizes both free fatty acids and carboxylates. unipi.it | May require removal of excess reagent. |

| 1,1,1,3,3,3-hexamethyldisilazane (HMDS) | Heating at 60°C for 30 minutes. unipi.it | Selective for free fatty acids. unipi.it | Does not derivatize fatty acid salts. unipi.it |

Extraction and Purification Methods for Lipidomics

Lipidomics, the large-scale study of lipids, requires robust methods for extracting and purifying lipids from complex biological samples. The goal is to isolate the lipid fraction, including palmitelaidic acid, while minimizing contamination from other cellular components and preventing degradation of the target molecules. lipidmaps.org

Lipid Extraction:

The most widely used lipid extraction methods are based on the principles developed by Folch and Bligh and Dyer, which utilize a chloroform-methanol-water solvent system to partition lipids into an organic phase. nih.govfrontiersin.org However, several modifications and alternative methods have been developed to improve efficiency and safety:

Methyl-tert-butyl ether (MTBE) Extraction: This method offers a safer alternative to chloroform and results in the lipids partitioning into the upper organic phase, which can lead to cleaner sample collection. frontiersin.org

Isopropanol-Based Extraction: Using heated isopropanol can help to inhibit the activity of endogenous phospholipases, enzymes that can degrade phospholipids during the extraction process. frontiersin.org

Soxhlet Extraction: This technique is often used for solid samples, such as pine nuts, and typically employs solvents like n-hexane or ethyl ether. mdpi.com

Purification and Fractionation:

Following the initial extraction, further purification steps are often necessary to isolate specific lipid classes or remove interfering substances.

Solid-Phase Extraction (SPE): SPE is a powerful technique for fractionating lipid classes. nih.gov For example, aminopropyl-silica cartridges can be used to isolate the free fatty acid fraction. lipidmaps.org This is particularly useful for targeted lipidomics when specific lipid groups present in small amounts need to be analyzed. nih.gov

Thin-Layer Chromatography (TLC): TLC is a classic method for separating lipid classes. lipidmaps.org It can be used as a preparative step to isolate fractions for further analysis by GC or other techniques.

Liquid Chromatography (LC): Techniques like high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer excellent resolution for separating lipid classes based on their physicochemical properties. mdpi.com

The choice of extraction and purification method depends on the biological matrix (e.g., plasma, red blood cells, tissues), the lipid classes of interest, and the downstream analytical platform. lipidmaps.orgnih.gov

Challenges and Advancements in Isomer Differentiation and Quantification

A major challenge in palmitelaidic acid research is its differentiation from other C16:1 isomers, including its cis-geometric isomer, palmitoleic acid, and various positional isomers where the double bond is located at different positions along the acyl chain. nih.govplos.org

Challenges:

Co-elution in Chromatography: Due to their similar physical and chemical properties, cis and trans isomers, as well as positional isomers, can be difficult to separate completely using standard chromatographic methods. rsc.orgjst.go.jp For example, in GC analysis, some C16:1 isomers may co-elute with other fatty acids, leading to inaccurate quantification. researchgate.net

Mass Spectrometry Fragmentation: Standard electron ionization (EI) mass spectrometry can cause extensive fragmentation of fatty acids, which may not always provide sufficient information to distinguish between isomers. nih.gov

Advancements:

High-Resolution Capillary GC: The development of long capillary columns (e.g., 100 or 200 meters) coated with highly polar stationary phases, such as cyanosilicone (e.g., CP-Sil 88, SP-2560), has significantly improved the separation of fatty acid isomers, including cis and trans isomers. jst.go.jpaocs.org

Silver-Ion Chromatography: Silver-ion (Ag+) chromatography, often used in conjunction with GC (Ag-GC) or as silver-nitrate thin-layer chromatography (Ag-TLC), is a powerful technique for separating unsaturated fatty acids based on the number, position, and geometry of their double bonds. jst.go.jp

Advanced Mass Spectrometry Techniques:

Chemical Ionization (CI): Softer ionization techniques like CI can provide more information about the molecular ion, aiding in isomer differentiation. rsc.org

Paternò-Büchi (PB) Reaction Coupled with MS: This method involves a derivatization reaction that forms stable products with the double bond. Subsequent fragmentation of these products in the mass spectrometer reveals the original position of the double bond, allowing for the differentiation of positional isomers. rsc.org

Electron Impact Excitation of Ions from Organics Mass Spectrometry (EIEIO-MS): This technique has shown promise in distinguishing between cis and trans isomers within intact complex lipids. rsc.org

These advanced analytical methodologies are critical for accurately identifying and quantifying palmitelaidic acid and its isomers, which is essential for elucidating their distinct biological roles and their associations with various health and disease states. nih.govplos.orgrsc.org

Mechanistic Roles and Cellular Impact in Model Systems

Modulation of Cellular Function in In Vitro Models

Effects on Cell Viability and Apoptosis in Cultured Cells (e.g., Hepatocytes, Neural Stem Cells)

In vitro studies using human hepatocellular carcinoma (HepG2) cells have demonstrated that palmitelaidic acid (trans-palmitoleic acid, or tPA) exhibits distinct effects on cell viability compared to other fatty acids. While the saturated fatty acid palmitic acid and even cis-palmitoleic acid reduce the viability of hepatocytes at concentrations greater than 1 mM, palmitelaidic acid shows an opposite, protective effect, increasing cell survival. researchgate.net Notably, co-treatment of palmitelaidic acid with palmitic acid was found to mitigate the adverse effects of palmitic acid on cell viability, suggesting a potential protective role for palmitelaidic acid against lipotoxicity in hepatocytes. researchgate.net

| Cell Line | Fatty Acid | Concentration | Effect on Cell Viability | Source |

| HepG2 (Hepatocyte) | Palmitelaidic Acid | >1 mM | Increased | researchgate.net |

| HepG2 (Hepatocyte) | Palmitic Acid | >1 mM | Decreased | researchgate.net |

| HepG2 (Hepatocyte) | Cis-Palmitoleic Acid | >1 mM | Decreased | researchgate.net |

This table summarizes the differential effects of palmitelaidic acid and related fatty acids on hepatocyte viability.

Influence on Cellular Oxidative Stress Responses

The direct influence of palmitelaidic acid on cellular oxidative stress is not as extensively characterized as that of other fatty acids like palmitic acid. Studies have shown that saturated fatty acids can induce significant oxidative stress in cultured hepatocytes, marked by an increase in thiobarbituric-acid-reacting substances (TBARS) and oxidative damage to mitochondrial DNA. biologists.com In contrast, physiological concentrations of both palmitic and oleic acids have been reported to protect human endothelial cells from a chemically induced oxidative insult, preventing the generation of reactive oxygen species (ROS). nih.gov However, specific in vitro data detailing the role of palmitelaidic acid in modulating cellular oxidative stress responses remains limited.

Impact on Cell Membrane Dynamics and Permeability

Palmitelaidic acid can influence the properties of cellular membranes. Research on a fatty acid auxotroph of the protozoan Tetrahymena thermophila showed that supplementation with elaidic acid, the 18-carbon homolog of palmitelaidic acid, resulted in membranes with significantly different fluidity compared to those supplemented with cis-unsaturated fatty acids. nih.gov In E. coli K1060, another fatty acid auxotroph, the physical state of the membrane, as influenced by its fatty acid composition (including palmitelaidic acid), was shown to affect its response to radiation, suggesting an impact on membrane integrity and function. tandfonline.com Furthermore, different fatty acids can alter the phospholipid concentration in the cell membrane, thereby affecting membrane fluidity and permeability, which in turn alters the function of membrane proteins. researchgate.net

Interactions with Molecular Signaling Pathways

Regulation of Gene Expression in Cultured Cell Lines (e.g., SIRT1, SREBP-1, FAS, SCD-1, TNFα, Resistin)

Palmitelaidic acid has been shown to modulate the expression of key genes involved in metabolism and inflammation.

SIRT1: In HepG2 cells, high concentrations of palmitelaidic acid significantly increased the expression of Sirtuin 1 (SIRT1), a critical regulator of metabolic pathways, while physiological concentrations had no effect. researchgate.net

SREBP-1, FAS, and SCD-1: Studies on the cis-isomer, palmitoleic acid, have shown that it can down-regulate the mRNA expression of the lipogenic genes Sterol Regulatory Element-Binding Protein-1 (SREBP-1), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1) in the liver. nih.gov SREBP-1c is a crucial transcription factor that regulates the synthesis of fatty acids. plos.org However, direct evidence from in vitro models detailing the specific effects of palmitelaidic acid on the expression of these particular genes is not as clearly established.

TNFα and Resistin: The cis-isomer, palmitoleic acid, has been found to suppress the mRNA expression of proinflammatory genes, including Tumor Necrosis Factor-alpha (TNFα) and Resistin, in adipose tissue. nih.gov In contrast, some saturated fatty acids have been shown to stimulate TNF-α expression in macrophage cell lines. jci.org Specific data on the direct regulatory effect of palmitelaidic acid on TNFα and Resistin expression in cultured cell lines is an area requiring further investigation.

Activation or Modulation of Nuclear Receptors (e.g., PPARα)

Palmitelaidic acid can act as a signaling molecule to modulate the activity of nuclear receptors. In vitro studies have demonstrated that physiological concentrations of palmitelaidic acid significantly induce the transcriptional activity of Peroxisome Proliferator-Activated Receptor-alpha (PPARα). researchgate.net PPARα is a key transcription factor that increases lipid oxidation and can decrease triglyceride accumulation. researchgate.net This effect is noteworthy as different fatty acids can have contrary effects on PPARs; for instance, palmitic and stearic acid have been shown to inhibit PPARα transactivation, whereas their monounsaturated counterparts can enhance it. researchgate.net

| Parameter | Fatty Acid | Concentration | Effect | Cell/Assay System | Source |

| Gene Expression | Palmitelaidic Acid | High | Upregulates SIRT1 | HepG2 Cells | researchgate.net |

| Nuclear Receptor Activity | Palmitelaidic Acid | Physiological | Induces PPARα Activity | Luciferase Reporter Assay | researchgate.net |

This table details the specific molecular interactions of palmitelaidic acid observed in in vitro model systems.

Interactions with Protein Kinases (e.g., AMPK)

The direct interaction of palmitelaidic acid with 5' AMP-activated protein kinase (AMPK) is an area of ongoing research, with much of the current understanding being extrapolated from studies on its cis-isomer, palmitoleic acid. AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism towards energy-producing pathways while inhibiting anabolic processes. plos.org

Research on palmitoleic acid has demonstrated its capacity to increase the phosphorylation of AMPK. glpbio.comnih.govmedchemexpress.com This activation of AMPK by palmitoleic acid is associated with increased glucose uptake in adipocytes and is believed to be a key mechanism through which it exerts its metabolic benefits. nih.govnih.govd-nb.info Specifically, in adipocytes, the activation of AMPK by palmitoleic acid is linked to an increase in GLUT4 content and subsequent glucose uptake. nih.govnih.govd-nb.info In the liver, the beneficial effects of palmitoleic acid on glucose and lipid homeostasis have been shown to be mediated through a PPARα-dependent activation of AMPK. nih.govmdpi.com

While these findings on palmitoleic acid are significant, it is crucial to underscore that the trans configuration of palmitelaidic acid can lead to different biological activities. The geometric isomerism affects the fatty acid's three-dimensional structure, which in turn can alter its interaction with enzymes and receptors. Therefore, while the information on palmitoleic acid provides a valuable framework, further studies are required to elucidate the specific interactions of palmitelaidic acid with AMPK and other protein kinases.

Comparative Biochemical Activities with Related Fatty Acids

The biochemical effects of palmitelaidic acid are best understood when compared and contrasted with its saturated counterpart, palmitic acid, and its cis-monounsaturated isomer, oleic acid. These comparisons in cell models highlight the nuanced roles that fatty acid structure plays in cellular metabolism and signaling.

Studies have revealed distinct cellular responses to palmitelaidic acid, palmitic acid, and oleic acid, particularly concerning lipid accumulation and cellular stress.

In hepatic cell models, palmitelaidic acid has been shown to cause less lipid accumulation compared to the saturated fatty acid, palmitic acid. This suggests a differential handling of these fatty acids by hepatocytes. While both oleic acid and palmitic acid can induce lipid deposition in HepG2 cells, oleic acid tends to promote the formation of larger, potentially less harmful, lipid droplets, whereas palmitic acid is associated with the formation of smaller droplets and has been linked to mitochondrial dysfunction and cellular stress. frontiersin.orgresearchgate.net The supplementation of palmitic acid with oleic acid has been observed to reverse some of the negative effects of palmitic acid on pancreatic beta cell function, highlighting a protective role for oleic acid. frontiersin.org

Palmitic acid has been shown to suppress the AMPK/KLF2/eNOS signaling pathway in cardiac microvascular endothelial cells, an effect that contributes to microvascular dysfunction. spandidos-publications.com In contrast, oleic acid did not significantly alter key signaling cascades in hypertrophic adipocytes, whereas palmitic acid induced insulin (B600854) resistance and markers of inflammation and stress. scielo.org.co

The following table summarizes the differential effects observed in various cell models:

| Fatty Acid | Cell Model | Observed Effects |

| Palmitelaidic Acid | HepG2 (Hepatocytes) | Lower lipid accumulation compared to palmitic acid. nih.gov |

| Palmitic Acid | HepG2 (Hepatocytes) | Induces significant lipid droplet accumulation and is associated with mitochondrial fragmentation and toxicity. frontiersin.orgresearchgate.net |

| Human Myotubes | Lower lipolysis rate compared to oleic acid; greater incorporation into phospholipids (B1166683). researchgate.net | |

| Pancreatic β-cells | Induces oxidative and endoplasmic reticulum stress, inflammation, and apoptosis. frontiersin.org | |

| Adipocytes | Induces insulin resistance and proinflammatory and stress markers. scielo.org.co | |

| Oleic Acid | HepG2 (Hepatocytes) | Promotes the formation of larger lipid droplets with less associated toxicity compared to palmitic acid. frontiersin.orgresearchgate.net |

| Pancreatic β-cells | Promotes neutral lipid accumulation and insulin secretion; protective against palmitic acid-induced lipotoxicity. frontiersin.org | |

| Adipocytes | Does not significantly impair key signaling cascades. scielo.org.co |

The difference in the geometric configuration of the double bond between palmitelaidic acid (trans-9-hexadecenoic acid) and palmitoleic acid (cis-9-hexadecenoic acid) is a critical determinant of their biological activity. This isomeric specificity is also evident when comparing them to other positional isomers of hexadecenoic acid, such as sapienic acid (cis-6-hexadecenoic acid). plos.orgmdpi.com

The spatial arrangement of the trans double bond in palmitelaidic acid results in a more linear molecular shape, similar to that of the saturated fatty acid, palmitic acid. In contrast, the cis double bond in palmitoleic acid introduces a distinct bend in the fatty acid chain. This structural difference can influence how these fatty acids are incorporated into cellular membranes, affecting membrane fluidity and the function of membrane-associated proteins.

Research has highlighted that different isomers of C16:1 can have varied effects. For instance, in colon cancer cells, palmitic, palmitoleic, and sapienic acids showed similar behavior in the activation pathway of p38 and cPLA2. researchgate.netmdpi.com However, the metabolic fate and subsequent lipid remodeling were influenced by the type of fatty acid and its positional isomerism. researchgate.net The anti-inflammatory activities of palmitoleic acid, hypogeic acid (cis-7-hexadecenoic acid), and sapienic acid have been shown to differ in magnitude in murine macrophages. mdpi.com

The study of hexadecenoic fatty acid isomers is an emerging area, and it is increasingly recognized that the specific position and geometry of the double bond are crucial for determining the ultimate biological effect. plos.org

The table below outlines the key structural and observed differential aspects of C16:1 isomers.

| Isomer | Structure | Key Differentiating Features in Cellular Models |

| Palmitelaidic Acid | trans-9-Hexadecenoic Acid | More linear structure than its cis-isomer. |

| Palmitoleic Acid | cis-9-Hexadecenoic Acid | Bent molecular structure due to the cis double bond. |

| Sapienic Acid | cis-6-Hexadecenoic Acid | Positional isomer with the double bond at the n-10 position. |

Experimental Models for Investigating Palmitelaidic Acid Biochemistry

Application of In Vitro Cell Culture Systems

In vitro cell culture systems are indispensable tools for dissecting the molecular mechanisms of action of fatty acids like palmitelaidic acid. These systems allow for controlled experiments in a simplified environment, free from the systemic complexities of a whole organism.

Primary cells, which are isolated directly from tissues, offer a model that closely mirrors the physiological state of cells in vivo.

Rat Hepatocytes: While direct studies on palmitelaidic acid in rat hepatocytes are not extensively documented in the provided results, research on related fatty acids like palmitic acid provides a framework for potential investigations. Studies on primary rat hepatocytes have been instrumental in understanding fatty acid-induced steatosis (fatty liver). nih.govresearchgate.netcas.czcapes.gov.br For instance, experiments have shown that both oleic acid and palmitic acid can induce a dose-dependent increase in triacylglycerol content in these cells. nih.govresearchgate.netcapes.gov.br Such primary hepatocyte models could be adapted to investigate how palmitelaidic acid influences lipid accumulation and metabolism in the liver.

Human Aortic Endothelial Cells (HAECs): Research has utilized isolated human aortic endothelial cells (HAECs) to examine the effects of palmitelaidic acid on vascular health. In one study, palmitelaidic acid was found to decrease the production of nitric oxide (NO) and the levels of soluble E-selectin in HAECs when applied at a concentration of 20 µM. lipidmaps.orgcaymanchem.comcaymanchem.com This suggests a potential role for palmitelaidic acid in modulating endothelial function and inflammatory responses. Other studies using HAECs have explored the effects of the saturated fatty acid, palmitic acid, revealing its capacity to induce the expression of insulin (B600854) receptors and generate reactive oxygen species (ROS) and cytokines. nih.gov

Established or immortalized cell lines provide a consistent and reproducible system for studying cellular processes.

HepG2 Cells: The human hepatoma cell line, HepG2, is a widely used model in liver metabolism research. Studies have investigated the effects of various fatty acids on these cells. For example, palmitic acid has been shown to induce endoplasmic reticulum (ER) stress and apoptosis in HepG2 cells. nih.govnih.gov In contrast, some research indicates that trans-palmitoleic acid (of which palmitelaidic acid is an isomer) did not show cytotoxic effects on HepG2 cells and, at certain concentrations, even increased cell viability. nih.gov Furthermore, research on fatty acid mixtures in HepG2 cells has provided insights into lipid accumulation, a key feature of non-alcoholic fatty liver disease. mdpi.com The differential effects of saturated and unsaturated fatty acids on lipid droplet morphology and mitochondrial function have also been detailed in HepG2 cells. researchgate.netfrontiersin.org

HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are another versatile tool in cell biology research. In the context of fatty acid research, HEK-293 cells have been used to study the activity of receptors and signaling pathways. For instance, the effect of trans-palmitoleic acid on peroxisome proliferator-activated receptor-alpha (PPARα) activity was examined in HEK-293 cells. nih.gov This study revealed that a physiological concentration of trans-palmitoleic acid significantly increased the transcriptional activity of PPARα. nih.gov Other research has used HEK-293 cells to investigate fatty acid-induced changes in cell migration and the expression of signaling proteins. researchgate.net

Stem cells and preadipocytes are crucial models for understanding how fatty acids influence cell fate decisions, such as differentiation into mature cell types like adipocytes (fat cells).

Preadipocyte Differentiation: Studies using preadipocyte cell lines, such as 3T3-L1, have shed light on the role of fatty acids in adipogenesis. For example, research on palmitic acid has shown that it can induce the clonal expansion of preadipocytes and their differentiation into mature adipocytes. researchgate.net In contrast, studies on palmitoleic acid (the cis-isomer of palmitelaidic acid) have demonstrated its ability to promote the proliferation and differentiation of 3T3-L1 preadipocytes. mdpi.com Investigations in bovine preadipocytes have shown that palmitelaidic acid supplementation can affect cell viability and lead to its elongation into other fatty acids. nih.gov

Stem Cell Differentiation: The influence of fatty acids on the differentiation of various stem cell types is an active area of research. researchgate.net Fatty acids are known to be critical components of cell structure and can act as signaling molecules that regulate cell differentiation and proliferation. researchgate.net For example, research has shown that fatty acid synthesis is important for maintaining the pluripotency of embryonic stem cells. nih.gov While direct studies on palmitelaidic acid are limited, the broader context of fatty acid research in stem cells suggests that it could play a role in these fundamental processes. frontiersin.orgimrpress.com

Utilization of In Vivo Animal Models

Rodent models, particularly mice and rats, are workhorses in lipid metabolism research. While specific studies focusing solely on palmitelaidic acid in these models were not prominent in the search results, the extensive use of these models for studying other fatty acids provides a clear path for future investigations. For instance, rat models are widely used to study non-alcoholic fatty liver disease (NAFLD). cas.cz Mouse models have been employed to investigate the effects of different dietary fatty acids on obesity, inflammation, and metabolic disorders. mdpi.com These models would be invaluable for determining the long-term metabolic consequences of dietary palmitelaidic acid.

Ruminant animals, such as cattle, are unique in their ability to biohydrogenate unsaturated fatty acids in the rumen, leading to the formation of various trans fatty acid isomers, including palmitelaidic acid.

Bovine Adipocytes: Research using bovine adipocytes has provided direct evidence of the metabolic fate of palmitelaidic acid. An in vitro study using differentiated bovine adipocytes demonstrated that these cells can elongate palmitelaidic acid to trans-11 vaccenic acid. nih.gov Furthermore, the study showed that palmitelaidic acid supplementation led to an increase in the content of palmitelaidic acid, trans-11 vaccenic acid, and total fatty acids in these cells. nih.gov This indicates that bovine adipocytes are a relevant model for studying the interconversion of trans fatty acids. nih.gov

Ex Vivo Tissue and Organ Perfusion Systems

The investigation of Palmitelaidic acid's biochemical and pathophysiological roles has been advanced by the use of sophisticated ex vivo models. These systems, which include precision-cut tissue slices and organ perfusion technologies, maintain the tissue architecture and multicellular complexity, offering a platform that bridges the gap between in vitro cell culture and in vivo animal studies. nih.govmdpi.com

Precision-Cut Liver Slices (PCLS):

PCLS are a valuable ex vivo tool for studying liver-specific processes, as they preserve the natural organization of hepatocytes, Kupffer cells, hepatic stellate cells (HSCs), and endothelial cells. mdpi.com In the context of fatty acid research, PCLS can be treated with specific fatty acids to induce conditions like steatosis (fat accumulation), inflammation, and fibrosis. nih.gov For example, studies have used a mixture of oleic acid and palmitic acid to induce steatosis in PCLSs, leading to increased expression of pro-inflammatory and profibrotic genes. nih.govmdpi.com While direct studies on palmitelaidic acid using PCLS are not extensively documented, these models provide a highly relevant system for investigating its effects on lipid metabolism, inflammatory pathway activation, and the progression of liver damage. nih.gov Researchers can analyze changes in gene expression related to fatty acid transport and lipogenesis in response to specific fatty acid treatments. mdpi.com

Liver-on-a-Chip (LoC) Systems:

Liver-on-a-Chip (LoC) or microphysiological systems (MPS) represent a more advanced ex vivo model, emulating the liver's microenvironment, including its lobular architecture and cell-cell interactions, under dynamic perfusion conditions. nih.gov These systems allow for the co-culture of various primary human liver cells, such as hepatocytes, Kupffer cells, and HSCs. By perfusing the culture with a medium containing high concentrations of free fatty acids (FFAs), researchers can induce a disease phenotype that mimics metabolic dysfunction-associated steatotic liver disease (MASLD). nih.govmdpi.com For instance, a mixture of oleic and palmitic acid has been successfully used to induce fat accumulation, hepatocyte ballooning, and inflammation in LoC models. nih.govmdpi.com These platforms are instrumental for systematically exploring the molecular pathways affected by specific fatty acids, including the activation of HSCs and the role of pro-inflammatory cytokines. nih.gov

Organ Perfusion Systems:

Normothermic machine perfusion (NMP) is a technology that maintains organs like the liver in a physiological state outside the body by perfusing them with oxygenated, nutrient-rich fluid (often blood-based) at body temperature. nih.govresearchgate.net This technique is primarily used to assess and improve the viability of donor organs for transplantation, especially those with high fat content (steatotic livers). nih.gov The rationale is that under physiological perfusion, the organ can metabolize excessive cytoplasmic fatty acids, which are known to trigger inflammatory responses and cell damage. nih.gov While not a primary tool for direct investigation of a single fatty acid like palmitelaidic acid, the metabolic activity, including bile production and urea (B33335) synthesis, observed during NMP demonstrates the system's capacity to study fatty acid metabolism in a whole-organ context. nih.gov

Interactive Table: Ex Vivo Models for Fatty Acid Research

| Model Type | Key Features | Typical Analytes/Endpoints | Relevance for Palmitelaidic Acid Research | References |

| Precision-Cut Liver Slices (PCLS) | Preserves tissue architecture and multicellular composition. | Gene expression (inflammatory, fibrotic), triglyceride accumulation, cytokine secretion. | Direct assessment of palmitelaidic acid-induced steatosis, inflammation, and fibrosis in a complex tissue environment. | nih.govmdpi.com |

| Liver-on-a-Chip (LoC) | Microfluidic 3D model emulating liver microenvironment; allows co-culture of multiple cell types. | Hepatocyte ballooning, HSC activation, lipid accumulation, inflammatory markers. | Mechanistic studies of cellular interactions and pathway activation in response to palmitelaidic acid. | nih.govmdpi.com |

| Normothermic Machine Perfusion (NMP) | Maintains whole organ viability and function ex vivo. | Bile production, urea synthesis, triglyceride content, lactate (B86563) levels. | Study of whole-organ metabolic processing and clearance of palmitelaidic acid. | nih.govresearchgate.net |

Development of Stable Isotope Tracing Methods for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. mdpi.com By labeling a compound like palmitelaidic acid with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can follow its journey through various metabolic pathways, providing quantitative insights into nutrient utilization and biosynthesis. mdpi.comnih.gov This methodology, often coupled with mass spectrometry, is central to metabolic flux analysis (MFA), which quantifies the rates of reactions in a metabolic network. medchemexpress.com

Tracing Fatty Acid Metabolism:

The use of stable isotopes to study fatty acid metabolism is well-established. For example, uniformly labeled ¹³C-palmitate ([U-¹³C]palmitate) and ¹³C-oleate have been used to trace the uptake and storage of dietary fatty acids in human adipose tissue and their incorporation into different lipid fractions like triacylglycerols (TAGs) and plasma non-esterified fatty acids (NEFA). cambridge.orgresearchgate.net These studies combine stable isotope tracers with arteriovenous difference measurements to make specific calculations of metabolic flux across tissues. cambridge.org The high density of labeling in uniformly labeled fatty acids provides a distinct advantage for tracing metabolic pathways with minimal background interference when analyzed by gas chromatography-mass spectrometry (GC-MS). cambridge.org

Distinguishing Palmitelaidic Acid Metabolism:

A significant challenge in fatty acid research is distinguishing between isomers, which have the same mass and are therefore difficult to separate with standard mass spectrometry. This is particularly relevant for palmitelaidic acid (trans-9-hexadecenoic acid) and its cis-isomer, palmitoleic acid.

A recently developed protocol has successfully addressed this challenge by using ¹³C-glutamine tracing coupled with liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This method allows for the detailed investigation of glutamine metabolism and its contribution to the synthesis of long-chain fatty acids via the reductive carboxylation pathway. nih.gov Crucially, the protocol enables the clear distinction and separate analysis of palmitoleic acid and palmitelaidic acid derived from the ¹³C-glutamine tracer. nih.gov This breakthrough allows researchers to investigate the specific metabolic reprogramming and pathways involving palmitelaidic acid, particularly in disease states like cancer. nih.gov

Applications in Metabolic Flux Analysis (MFA):

Metabolic Flux Analysis (MFA) uses stable isotope labeling data to build comprehensive models of metabolic networks. nih.govfrontiersin.org By introducing a ¹³C-labeled substrate (like ¹³C-glucose or ¹³C-glutamine) into cells, researchers can measure the pattern of ¹³C incorporation into downstream metabolites, including fatty acids. frontiersin.orgmdpi.com This information reveals the relative activity of different metabolic pathways. For instance, ¹³C-MFA can show how carbon from a specific source is channeled into de novo fatty acid synthesis. nih.gov The development of tracing methods that can specifically identify palmitelaidic acid opens the door for its inclusion in detailed MFA models, which will be critical for understanding how its synthesis and metabolism are altered in various metabolic diseases. nih.govnih.gov

Interactive Table: Stable Isotope Tracing for Fatty Acid Metabolism

| Tracer Compound | Analytical Technique | Key Findings / Application | Relevance for Palmitelaidic Acid | References |

| [U-¹³C]palmitate | GC-MS | Traced dietary fatty acid uptake into adipose tissue and incorporation into VLDL-TAG. | Provides a methodological framework for tracing the flux of saturated fatty acid precursors. | cambridge.orgresearchgate.net |

| ¹³C-glutamine | LC-MS/MS | Enabled distinction between palmitoleic acid and palmitelaidic acid isomers derived from glutamine metabolism. | Direct method for tracing the de novo synthesis and metabolic fate of palmitelaidic acid. | nih.gov |

| [U-¹³C]glucose | GC-MS / LC-MS | Used in ¹³C-MFA to map carbon flux from glucose into central carbon metabolism and fatty acid synthesis. | Can be used to quantify the contribution of glucose to the carbon backbone of newly synthesized palmitelaidic acid. | mdpi.commdpi.com |

Future Directions in Palmitelaidic Acid Research

Further Elucidation of Uncharted Biosynthetic and Degradative Pathways

The complete metabolic journey of palmitelaidic acid, from its creation to its breakdown, is not fully mapped. Palmitelaidic acid is the trans-isomer of palmitoleic acid. hmdb.caglpbio.com The biosynthesis of its cis-counterpart, palmitoleic acid, is well-documented, primarily occurring via the desaturation of palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD-1). nih.govresearchgate.netmdpi.com However, the specific pathways leading to the formation of palmitelaidic acid are less clear. It is known to originate from industrial partial hydrogenation of vegetable oils and is also found in animal and dairy fats, suggesting formation via biohydrogenation by ruminant microorganisms. hmdb.calshtm.ac.ukcambridge.org Future research must focus on identifying the specific enzymatic machinery and intermediate steps involved in these biosynthetic routes.

On the other end of its lifecycle, the degradation of fatty acids is principally accomplished through the mitochondrial β-oxidation spiral. mcw.educuni.czcuni.cz Studies in model organisms like the yeast Saccharomyces cerevisiae have shown that the degradation of trans-unsaturated fatty acids is a peroxisomal process requiring specialized auxiliary enzymes, such as Δ³-Δ²-enoyl-CoA isomerase, to handle the unique bond configuration. nih.gov However, the precise sequence and regulation of palmitelaidic acid degradation in mammalian systems, and whether alternative pathways like α-oxidation are involved, remain to be fully elucidated. pnas.org

Future research priorities should include:

Identification of Biohydrogenation Enzymes: Characterizing the specific enzymes and microbial species in the rumen responsible for the isomerization of dietary fatty acids to palmitelaidic acid.

Mammalian Degradation Pathway Analysis: Detailed metabolic flux analysis in mammalian models to trace the catabolism of palmitelaidic acid, identify rate-limiting steps, and determine the subcellular location (mitochondria vs. peroxisomes) of its breakdown.

Comparative Pathway Studies: Investigating the biosynthetic and degradative pathways in a wider range of organisms where this fatty acid may be present.

Development of Novel High-Throughput Analytical Platforms for Isomeric Fatty Acids

A significant barrier in lipid research is the analytical difficulty of differentiating between fatty acid isomers, which often have identical masses and similar chemical properties. rsc.orgmdpi.com Traditional methods like gas chromatography (GC) can offer some separation, but co-elution of isomers is a common problem in complex biological samples. rsc.org Conventional mass spectrometry (MS) can provide molecular weight and fragmentation data but often fails to pinpoint the exact location and geometry (cis/trans) of double bonds. acs.org

To overcome these challenges, the development of novel and high-throughput analytical platforms is a critical frontier. Recent advancements offer promising solutions for the isomer-specific analysis of fatty acids like palmitelaidic acid.

Table 1: Emerging Analytical Techniques for Isomeric Fatty Acid Analysis

| Technique | Principle | Application in Isomer Analysis | Reference(s) |

|---|---|---|---|

| Ozone-Induced Dissociation (OzID) | Online ozonolysis within the mass spectrometer cleaves the C=C double bond, producing fragment ions that are diagnostic of the bond's original position. | Unambiguously assigns double bond position in unsaturated lipids without the need for standards. | mdpi.com |

| Paternò-Büchi (PB) Reaction-MS | Derivatization of the double bond via a PB reaction creates a stable structure that yields position-specific fragments upon collisional activation in the mass spectrometer. | Enables differentiation of double bond positional isomers. | rsc.org |

| Ultraviolet Photodissociation (UVPD) | High-energy UV photons induce fragmentation across the entire lipid structure, including cleavage at the C=C bond, providing detailed structural information. | Provides rich fragmentation spectra for determining isomer structures. | mdpi.com |

| Chemical Epoxidation-LC-MS/MS | Chemical epoxidation of the double bond followed by liquid chromatography and tandem mass spectrometry allows for quantitative assessment of C=C positional and geometric isomers. | Characterizes both positional and cis/trans isomers in complex mixtures. | acs.org |

| Silver Ion Cationization MSⁿ | Complexation of fatty acids with silver ions enables novel fragmentation pathways in tandem mass spectrometry (MSⁿ) that are specific to isomer structures. | Differentiates both fatty acid and phospholipid isomers. | diva-portal.org |

| MSI-NACE-MS | Multisegment injection-nonaqueous capillary electrophoresis-mass spectrometry provides a multiplexed, high-throughput platform for screening non-esterified fatty acids. | Allows for rapid quantification of various fatty acids from small sample volumes. | researchgate.net |

Future work in this area will focus on refining these methods to increase their throughput, sensitivity, and applicability to a wider range of biological matrices, enabling large-scale lipidomic studies that can accurately quantify palmitelaidic acid and distinguish it from its isomers.

Investigation of Palmitelaidic Acid's Role in Membrane Microdomain Organization and Signaling

Cellular membranes are not homogenous structures; they are organized into distinct microdomains, such as lipid rafts, which are enriched in specific lipids like cholesterol and sphingolipids and function as platforms for cell signaling. nih.govdirect-ms.org The fatty acid composition of membrane phospholipids (B1166683) is a critical determinant of membrane structure and fluidity, which in turn influences the formation and stability of these microdomains. researchgate.netmdpi.com

The incorporation of polyunsaturated fatty acids (PUFAs) is known to disrupt the organization of lipid rafts, partly due to the steric incompatibility between their kinked acyl chains and cholesterol. direct-ms.orgnih.gov Conversely, saturated fatty acids promote more ordered domains. As a trans-monounsaturated fatty acid, palmitelaidic acid has a more linear, rigid structure than its cis-isomer, palmitoleic acid. This structural difference suggests it would integrate into membranes differently, potentially mimicking saturated fatty acids and altering the physical properties of the membrane.

While these biophysical principles are established, the specific effects of palmitelaidic acid on membrane microdomains are largely unexplored. Future research is needed to investigate:

Membrane Partitioning: How palmitelaidic acid partitions between liquid-ordered (raft) and liquid-disordered (non-raft) phases of the membrane.

Raft Stability and Composition: Whether the incorporation of palmitelaidic acid alters the size, stability, or protein composition of lipid rafts.

Downstream Signaling: How changes in membrane organization induced by palmitelaidic acid impact key signaling pathways. For instance, palmitelaidic acid is known to decrease nitric oxide (NO) production in endothelial cells, a signaling event that could be linked to its effects on membrane-associated proteins like endothelial nitric oxide synthase (eNOS). caymanchem.com

Systems Biology Approaches to Integrate Palmitelaidic Acid Metabolism within Comprehensive Lipid Networks

To fully understand the impact of palmitelaidic acid, it must be studied not in isolation, but as part of the entire lipid network. Systems biology, particularly through the field of lipidomics, provides the tools to achieve this integrated view. researchgate.net Lipidomics aims to identify and quantify the complete set of lipids (the lipidome) in a biological system and map their interactions and metabolic pathways. researchgate.netgavinpublishers.com

Studies have already linked plasma concentrations of palmitelaidic acid to various metabolic health indicators, though findings can sometimes appear contradictory. caymanchem.comnih.gov A systems-level approach can help resolve these complexities by providing a holistic picture of the metabolic network. For example, a study in obese patients found that levels of palmitelaidic acid showed opposite trends when comparing its presence in erythrocyte membrane phospholipids versus plasma cholesteryl esters, underscoring the importance of analyzing its distribution across different lipid classes. plos.org

Future directions for a systems biology approach include:

Multi-omic Integration: Combining lipidomic data with genomic, transcriptomic, and proteomic data to build comprehensive models of how palmitelaidic acid influences cellular and systemic metabolism.

Network Analysis: Using computational modeling to map the metabolic flux of palmitelaidic acid through various lipid synthesis and remodeling pathways and to identify key regulatory nodes.

Biomarker Discovery: Applying lipidomic profiling to large patient cohorts to clarify the role of palmitelaidic acid as a biomarker for disease risk and to understand how its network interactions contribute to pathophysiology. rsc.org

Exploration of Palmitelaidic Acid's Biochemical Functions in Diverse Biological Organisms and Microorganisms

The biological activities of palmitelaidic acid are likely diverse and context-dependent. Initial studies have revealed specific functions, such as the inhibition of Sendai virus-induced hemolysis of human erythrocytes, suggesting a role in modulating membrane stability and host-pathogen interactions. caymanchem.com Its presence in dairy fat points to an origin in ruminant gut microorganisms, where its function is entirely unknown. hmdb.ca

The study of its metabolism in the yeast Saccharomyces cerevisiae has provided a valuable model for understanding trans-fatty acid degradation, but this research must be expanded to other organisms. nih.gov The vast diversity of microorganisms, including those in the human gut, represents a significant untapped area for research. acs.org Investigating how these microbes synthesize, modify, and utilize palmitelaidic acid could reveal novel biochemical pathways and functions.

Key areas for future exploration are:

Microbiome Research: Characterizing the presence and metabolic role of palmitelaidic acid in the gut microbiome and its subsequent impact on host metabolism and health.

Comparative Physiology: Examining the function of palmitelaidic acid in a wide range of organisms, from bacteria and yeast to plants and animals, to identify conserved and species-specific roles.

Mechanism of Action: For known effects, such as the modulation of endothelial cell function, detailed molecular studies are needed to identify the direct protein targets or signaling pathways through which palmitelaidic acid exerts its influence.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| Palmitelaidic acid | 9-trans-Hexadecenoic acid |

| Palmitoleic acid | 9-cis-Hexadecenoic acid |

| Palmitic acid | Hexadecanoic acid |

| Stearic acid | Octadecanoic acid |

| Cholesterol |

Q & A

Q. How should researchers address variability in palmitelaidic acid’s diagnostic performance across biomarker studies?

- Methodological Answer: ROC curve analysis (AUC = 0.889 in acute myocardial infarction) highlights context-dependent utility. Standardize pre-analytical variables (fasting status, sample storage) and validate findings in independent cohorts. For instance, combine proteomic data (e.g., CRP, troponin) with palmitelaidic acid levels to improve predictive models using machine learning (e.g., random forests) .

Q. What mechanisms explain palmitelaidic acid’s differential effects on glucose metabolism in active vs. sedentary populations?

- Methodological Answer: Physical activity modulates TFA metabolism via β-oxidation efficiency. In sedentary individuals, palmitelaidic acid accumulates in adipose tissue, promoting insulin resistance (HOMA-IR). Use stable isotope tracers (¹³C-palmitelaidic acid) to track turnover rates in muscle and liver biopsies. Pair with hyperinsulinemic-euglycemic clamps to quantify tissue-specific insulin sensitivity .

Q. What are the challenges in isolating palmitelaidic acid’s direct effects from other TFAs in vivo?

- Methodological Answer: Co-occurrence of TFAs (e.g., elaidic acid) complicates attribution. Use factorial dietary interventions in animal models, where palmitelaidic acid is administered alone or with other TFAs. Transcriptomic profiling (RNA-seq) of liver tissue and Mendelian randomization in human cohorts can disentangle causal pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.